molecular formula C20H11BrClNO3 B11561578 (4Z)-2-(3-bromophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11561578
M. Wt: 428.7 g/mol
InChI Key: PKIXBQNEMACLOX-BOPFTXTBSA-N
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Description

(4Z)-2-(3-BROMOPHENYL)-4-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of bromophenyl and chlorophenyl groups attached to a furan ring, which is further connected to an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(3-BROMOPHENYL)-4-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-chlorophenylfuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring, resulting in the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced oxazole derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can participate in substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

(4Z)-2-(3-BROMOPHENYL)-4-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (4Z)-2-(3-BROMOPHENYL)-4-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(3-CHLOROPHENYL)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness: The uniqueness of (4Z)-2-(3-BROMOPHENYL)-4-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C20H11BrClNO3

Molecular Weight

428.7 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H11BrClNO3/c21-14-3-1-2-13(10-14)19-23-17(20(24)26-19)11-16-8-9-18(25-16)12-4-6-15(22)7-5-12/h1-11H/b17-11-

InChI Key

PKIXBQNEMACLOX-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=N/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)O2

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)O2

Origin of Product

United States

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